

Spectroscopic Profile of N-butylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-butylbutanamide**

Cat. No.: **B1268219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-butylbutanamide** (C₈H₁₇NO), a secondary amide. Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. This information is intended to serve as a reference for the identification and characterization of **N-butylbutanamide** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **N-butylbutanamide**. These predictions are based on the analysis of its structural features and comparison with spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.5 - 6.5	Broad Singlet	1H	N-H
~ 3.20	Quartet	2H	-NH-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 2.15	Triplet	2H	-CO-CH ₂ -CH ₂ -CH ₃
~ 1.65	Sextet	2H	-CO-CH ₂ -CH ₂ -CH ₃
~ 1.50	Sextet	2H	-NH-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 1.35	Sextet	2H	-NH-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 0.92	Triplet	3H	-CO-CH ₂ -CH ₂ -CH ₃
~ 0.90	Triplet	3H	-NH-CH ₂ -CH ₂ -CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 173	C=O
~ 39	-NH-CH ₂ -
~ 38	-CO-CH ₂ -
~ 32	-NH-CH ₂ -CH ₂ -
~ 20	-NH-CH ₂ -CH ₂ -CH ₂ -
~ 19	-CO-CH ₂ -CH ₂ -
~ 14	-NH-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 13.5	-CO-CH ₂ -CH ₂ -CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3300	Strong, Broad	N-H Stretch
~ 2960, 2870	Strong	C-H Stretch (Aliphatic)
~ 1640	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragmentation
143	[M] ⁺ (Molecular Ion)
100	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
86	[M - C ₄ H ₉] ⁺ (Loss of butyl radical)
72	[CH ₃ CH ₂ CH ₂ CONH ₂] ⁺ (McLafferty rearrangement)
57	[C ₄ H ₉] ⁺ (Butyl cation)
44	[CONH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These represent standard procedures that can be applied to a liquid sample like **N-butylbutanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **N-butylobutanamide** in ~0.7 mL of deuterated chloroform (CDCl_3). The CDCl_3 should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence.
 - Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-butylobutanamide**.

Methodology:

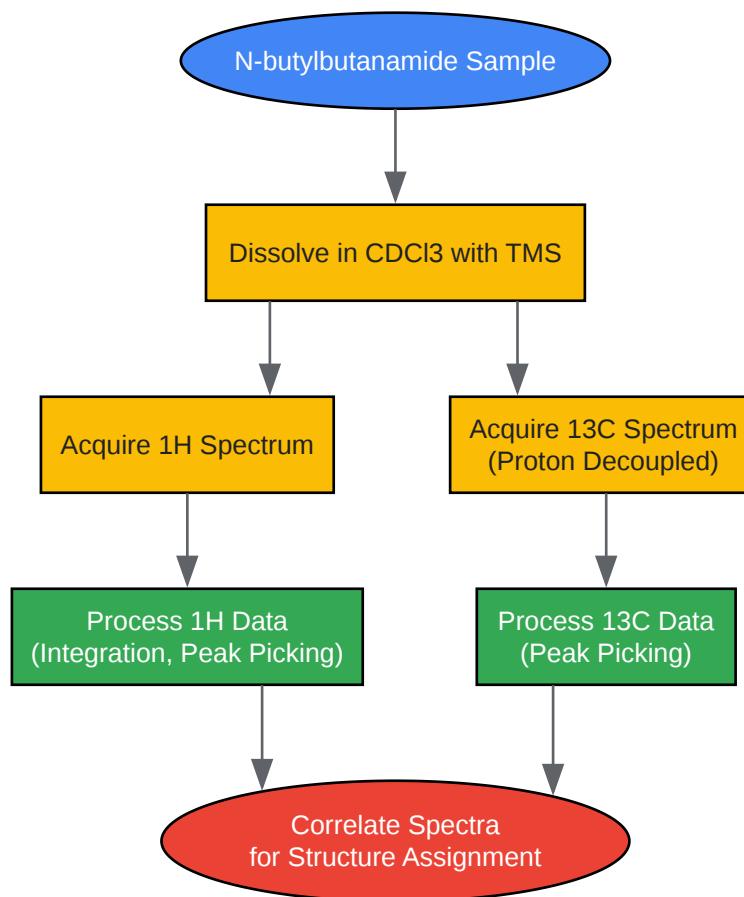
- Sample Preparation: As **N-butylobutanamide** is a liquid at room temperature, the neat liquid can be analyzed directly.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

- Record a background spectrum of the clean ATR crystal.
- Place a small drop of **N-butylbutanamide** onto the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

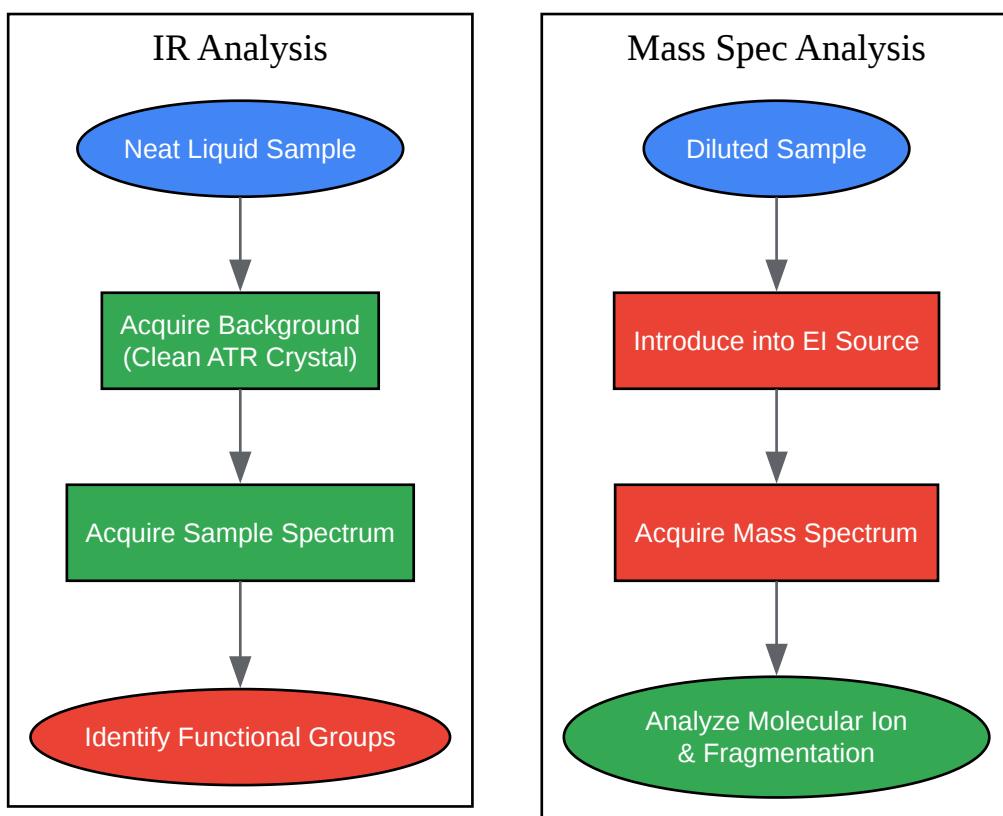
Objective: To determine the molecular weight and fragmentation pattern of **N-butylbutanamide**.

Methodology:


- Sample Introduction: Introduce a dilute solution of **N-butylbutanamide** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system.
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
 - Use a standard electron energy of 70 eV for ionization.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.
 - The ion source and transfer line temperatures should be maintained at appropriate levels (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.


[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **N-butylbutanamide**.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for NMR spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Workflows for IR and Mass Spectrometry analyses.

- To cite this document: BenchChem. [Spectroscopic Profile of N-butylbutanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268219#n-butylbutanamide-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com